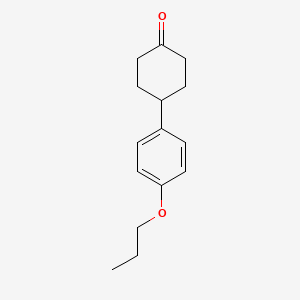![molecular formula C17H23N3O4 B2676459 N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide CAS No. 1197548-61-0](/img/structure/B2676459.png)
N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide is a complex organic compound characterized by its unique structural components This compound features a cyanocyclopentyl group attached to an acetamide moiety, which is further linked to a 3,4,5-trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide typically involves multiple steps:
-
Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Sodium cyanide (NaCN), ammonium chloride (NH4Cl)
Conditions: The reaction is carried out in an aqueous medium under reflux conditions to form 1-cyanocyclopentane.
-
Synthesis of the 3,4,5-Trimethoxyaniline
Starting Material: 3,4,5-Trimethoxybenzaldehyde
Reagents: Ammonium acetate, palladium on carbon (Pd/C)
Conditions: Hydrogenation reaction under atmospheric pressure to yield 3,4,5-trimethoxyaniline.
-
Coupling Reaction
Starting Materials: 1-cyanocyclopentane, 3,4,5-trimethoxyaniline
Reagents: Acetic anhydride, pyridine
Conditions: The reaction is performed under an inert atmosphere, typically nitrogen, at elevated temperatures to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methoxy groups can lead to the formation of corresponding carboxylic acids.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the nitrile group to an amine.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Conditions: Typically performed under reflux conditions.
Products: Formation of halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
科学研究应用
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for probing enzyme-substrate interactions and studying protein-ligand binding dynamics.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide involves its interaction with specific molecular targets. The compound’s amide and nitrile groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors.
相似化合物的比较
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[(3,4-dimethoxyphenyl)amino]acetamide
- N-(1-cyanocyclopentyl)-2-[(3,5-dimethoxyphenyl)amino]acetamide
- N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]propionamide
Uniqueness
N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide stands out due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with fewer methoxy groups.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,4,5-trimethoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-22-13-8-12(9-14(23-2)16(13)24-3)19-10-15(21)20-17(11-18)6-4-5-7-17/h8-9,19H,4-7,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCYQPGUQPRHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676376.png)
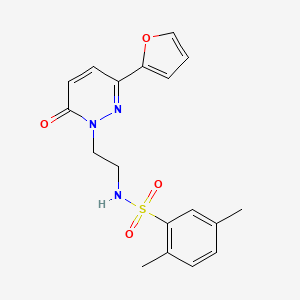
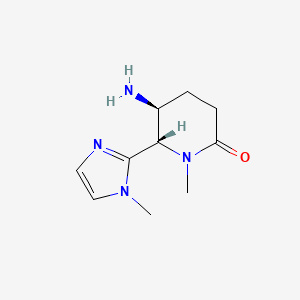
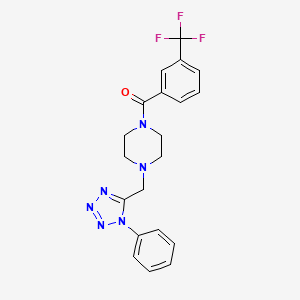
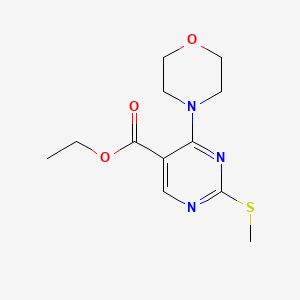
![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)
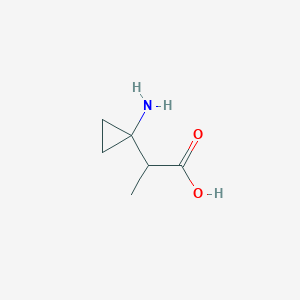
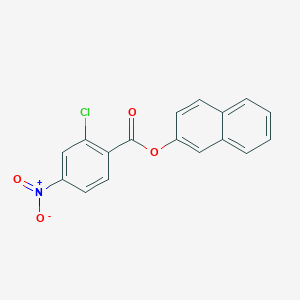
![5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2676387.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2676391.png)
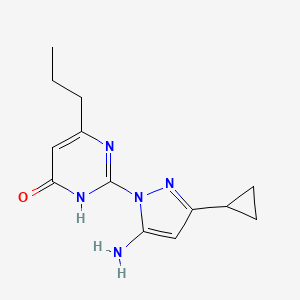
![3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2676395.png)
![5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2676397.png)
